AK-Toxin II

Description

Properties

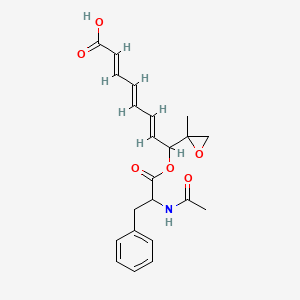

Molecular Formula |

C22H25NO6 |

|---|---|

Molecular Weight |

399.4 g/mol |

IUPAC Name |

(2E,4E,6E)-8-(2-acetamido-3-phenylpropanoyl)oxy-8-(2-methyloxiran-2-yl)octa-2,4,6-trienoic acid |

InChI |

InChI=1S/C22H25NO6/c1-16(24)23-18(14-17-10-6-5-7-11-17)21(27)29-19(22(2)15-28-22)12-8-3-4-9-13-20(25)26/h3-13,18-19H,14-15H2,1-2H3,(H,23,24)(H,25,26)/b4-3+,12-8+,13-9+ |

InChI Key |

UKDOGRQIIQQZBO-JKUFBBORSA-N |

Isomeric SMILES |

CC(=O)NC(CC1=CC=CC=C1)C(=O)OC(/C=C/C=C/C=C/C(=O)O)C2(CO2)C |

Canonical SMILES |

CC(=O)NC(CC1=CC=CC=C1)C(=O)OC(C=CC=CC=CC(=O)O)C2(CO2)C |

Synonyms |

AK-toxin II |

Origin of Product |

United States |

Foundational & Exploratory

Discovery and Isolation of AK-Toxin II from Alternaria alternata: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AK-Toxin II is a host-specific phytotoxin produced by the Japanese pear pathotype of the fungus Alternaria alternata, the causative agent of black spot disease. This toxin plays a crucial role in the pathogenesis of the disease, exhibiting selective toxicity towards susceptible pear cultivars. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound. It includes detailed experimental protocols derived from seminal research, quantitative data on its production and bioactivity, and visualizations of the isolation workflow and its presumed signaling pathway. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, plant pathology, and drug development.

Introduction

Alternaria alternata is a ubiquitous fungus known for producing a diverse array of secondary metabolites, including several phytotoxins. The Japanese pear pathotype of A. alternata is distinguished by its production of host-specific toxins, namely AK-Toxins I and II, which are central to its virulence on susceptible Japanese pear cultivars like 'Nijisseiki'.[1][2] The discovery and characterization of these toxins have been pivotal in understanding the molecular basis of plant-pathogen interactions.

This compound, the focus of this guide, is structurally a 3'-demethyl derivative of AK-Toxin I.[1][3] Both toxins are esters of 9,10-epoxy-8-hydroxy-9-methyl-decatrienoic acid.[4] Their mode of action is believed to involve the disruption of plasma membrane integrity in susceptible plant cells, leading to characteristic veinal necrosis and potassium ion leakage. This guide details the pioneering work on the isolation and characterization of this compound, providing a foundation for further research and potential applications.

Data Presentation

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₅NO₆ | |

| Molecular Weight | 399.44 g/mol | |

| Melting Point | 163 °C (decomposed) | |

| Optical Rotation | [α]D²³ +125° (c=0.132 in methanol) |

Note: Detailed 1H-NMR and 13C-NMR data for this compound are not explicitly detailed in the primary literature but were used to confirm its structure as the 3'-demethyl derivative of AK-Toxin I.

Production and Yield

The production of this compound by Alternaria alternata (Japanese pear pathotype, strain No. AS-1223) was achieved in a modified Richards' medium. The following table outlines the yield obtained from a large-scale fermentation.

| Parameter | Value | Reference |

| Culture Volume | 150 Liters | |

| Incubation Time | 3 days | |

| Incubation Temperature | 28 °C | |

| Final Yield of this compound | 1 mg |

Bioactivity Data

The biological activity of this compound was assessed by its ability to induce necrosis on the leaves of susceptible and resistant Japanese pear cultivars.

| Bioassay Parameter | Value | Reference |

| Test Cultivar (Susceptible) | 'Nijisseiki' | |

| Test Cultivar (Resistant) | 'Chojuro' | |

| Threshold for Necrosis (Nijisseiki) | 1 x 10⁻⁷ M | |

| Effect on Resistant Cultivar | No necrosis observed |

Experimental Protocols

The following protocols are based on the methods described by Nakashima et al. (1985) for the isolation of this compound.

Fungal Cultivation

-

Organism : Alternaria alternata Japanese pear pathotype (strain No. AS-1223).

-

Medium : Modified Richards' medium.

-

Culture Conditions : The fungus is cultured in a jar fermentor at 28°C for 3 days.

Extraction and Initial Purification

-

Adsorption : The culture filtrate (150 L) is passed through a column of Amberlite XAD-2 resin at pH 3.

-

Elution : The toxins are eluted from the resin with 90% acetone.

-

Solvent Extraction : The eluate is concentrated, and the residue is extracted with ethyl acetate (B1210297) at pH 3. The ethyl acetate extract is then extracted with a saturated sodium bicarbonate solution.

-

Acidification and Re-extraction : The sodium bicarbonate phase is acidified to pH 3 and re-extracted with ethyl acetate to obtain the acidic fraction containing the toxins.

Chromatographic Purification

-

Silica (B1680970) Gel Column Chromatography :

-

The acidic fraction is subjected to silica gel column chromatography.

-

Elution is performed with a solvent system of chloroform-methanol.

-

Active fractions are identified by bioassay.

-

-

Droplet Countercurrent Chromatography (DCCC) :

-

The active fractions from the silica gel column are further purified by DCCC.

-

The solvent system used is CCl₄-CHCl₃-C₆H₆-CH₃OH-H₂O (3:3:6:8:2 v/v).

-

-

Final Silica Gel Column Chromatography :

-

The fraction containing this compound from DCCC is subjected to a final round of silica gel column chromatography.

-

Elution with benzene-ethyl acetate containing 1% acetic acid yields crystalline this compound.

-

Bioassay for Toxin Activity

-

Plant Material : Fresh, young leaves of a susceptible Japanese pear cultivar ('Nijisseiki') and a resistant cultivar ('Chojuro').

-

Method : A droplet of the test solution is applied to a small wound on the leaf surface.

-

Incubation : The leaves are incubated in a moist chamber.

-

Observation : The presence of necrotic spots is observed to determine toxin activity.

Visualizations

Experimental Workflow

References

- 1. tandfonline.com [tandfonline.com]

- 2. ingenieria-analitica.com [ingenieria-analitica.com]

- 3. academic.oup.com [academic.oup.com]

- 4. (Open Access) Isolation and Structures of AK-Toxin I and II, Host-specific Phytotoxic Metabolites Produced by Alternaria alternata Japanese Pear Pathotype (1985) | Tadakazu Nakashima | 107 Citations [scispace.com]

Discovery and Isolation of AK-Toxin II from Alternaria alternata: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AK-Toxin II is a host-specific phytotoxin produced by the Japanese pear pathotype of the fungus Alternaria alternata, the causative agent of black spot disease. This toxin plays a crucial role in the pathogenesis of the disease, exhibiting selective toxicity towards susceptible pear cultivars. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound. It includes detailed experimental protocols derived from seminal research, quantitative data on its production and bioactivity, and visualizations of the isolation workflow and its presumed signaling pathway. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, plant pathology, and drug development.

Introduction

Alternaria alternata is a ubiquitous fungus known for producing a diverse array of secondary metabolites, including several phytotoxins. The Japanese pear pathotype of A. alternata is distinguished by its production of host-specific toxins, namely AK-Toxins I and II, which are central to its virulence on susceptible Japanese pear cultivars like 'Nijisseiki'.[1][2] The discovery and characterization of these toxins have been pivotal in understanding the molecular basis of plant-pathogen interactions.

This compound, the focus of this guide, is structurally a 3'-demethyl derivative of AK-Toxin I.[1][3] Both toxins are esters of 9,10-epoxy-8-hydroxy-9-methyl-decatrienoic acid.[4] Their mode of action is believed to involve the disruption of plasma membrane integrity in susceptible plant cells, leading to characteristic veinal necrosis and potassium ion leakage. This guide details the pioneering work on the isolation and characterization of this compound, providing a foundation for further research and potential applications.

Data Presentation

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₅NO₆ | |

| Molecular Weight | 399.44 g/mol | |

| Melting Point | 163 °C (decomposed) | |

| Optical Rotation | [α]D²³ +125° (c=0.132 in methanol) |

Note: Detailed 1H-NMR and 13C-NMR data for this compound are not explicitly detailed in the primary literature but were used to confirm its structure as the 3'-demethyl derivative of AK-Toxin I.

Production and Yield

The production of this compound by Alternaria alternata (Japanese pear pathotype, strain No. AS-1223) was achieved in a modified Richards' medium. The following table outlines the yield obtained from a large-scale fermentation.

| Parameter | Value | Reference |

| Culture Volume | 150 Liters | |

| Incubation Time | 3 days | |

| Incubation Temperature | 28 °C | |

| Final Yield of this compound | 1 mg |

Bioactivity Data

The biological activity of this compound was assessed by its ability to induce necrosis on the leaves of susceptible and resistant Japanese pear cultivars.

| Bioassay Parameter | Value | Reference |

| Test Cultivar (Susceptible) | 'Nijisseiki' | |

| Test Cultivar (Resistant) | 'Chojuro' | |

| Threshold for Necrosis (Nijisseiki) | 1 x 10⁻⁷ M | |

| Effect on Resistant Cultivar | No necrosis observed |

Experimental Protocols

The following protocols are based on the methods described by Nakashima et al. (1985) for the isolation of this compound.

Fungal Cultivation

-

Organism : Alternaria alternata Japanese pear pathotype (strain No. AS-1223).

-

Medium : Modified Richards' medium.

-

Culture Conditions : The fungus is cultured in a jar fermentor at 28°C for 3 days.

Extraction and Initial Purification

-

Adsorption : The culture filtrate (150 L) is passed through a column of Amberlite XAD-2 resin at pH 3.

-

Elution : The toxins are eluted from the resin with 90% acetone.

-

Solvent Extraction : The eluate is concentrated, and the residue is extracted with ethyl acetate (B1210297) at pH 3. The ethyl acetate extract is then extracted with a saturated sodium bicarbonate solution.

-

Acidification and Re-extraction : The sodium bicarbonate phase is acidified to pH 3 and re-extracted with ethyl acetate to obtain the acidic fraction containing the toxins.

Chromatographic Purification

-

Silica (B1680970) Gel Column Chromatography :

-

The acidic fraction is subjected to silica gel column chromatography.

-

Elution is performed with a solvent system of chloroform-methanol.

-

Active fractions are identified by bioassay.

-

-

Droplet Countercurrent Chromatography (DCCC) :

-

The active fractions from the silica gel column are further purified by DCCC.

-

The solvent system used is CCl₄-CHCl₃-C₆H₆-CH₃OH-H₂O (3:3:6:8:2 v/v).

-

-

Final Silica Gel Column Chromatography :

-

The fraction containing this compound from DCCC is subjected to a final round of silica gel column chromatography.

-

Elution with benzene-ethyl acetate containing 1% acetic acid yields crystalline this compound.

-

Bioassay for Toxin Activity

-

Plant Material : Fresh, young leaves of a susceptible Japanese pear cultivar ('Nijisseiki') and a resistant cultivar ('Chojuro').

-

Method : A droplet of the test solution is applied to a small wound on the leaf surface.

-

Incubation : The leaves are incubated in a moist chamber.

-

Observation : The presence of necrotic spots is observed to determine toxin activity.

Visualizations

Experimental Workflow

References

- 1. tandfonline.com [tandfonline.com]

- 2. ingenieria-analitica.com [ingenieria-analitica.com]

- 3. academic.oup.com [academic.oup.com]

- 4. (Open Access) Isolation and Structures of AK-Toxin I and II, Host-specific Phytotoxic Metabolites Produced by Alternaria alternata Japanese Pear Pathotype (1985) | Tadakazu Nakashima | 107 Citations [scispace.com]

Discovery and Isolation of AK-Toxin II from Alternaria alternata: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AK-Toxin II is a host-specific phytotoxin produced by the Japanese pear pathotype of the fungus Alternaria alternata, the causative agent of black spot disease. This toxin plays a crucial role in the pathogenesis of the disease, exhibiting selective toxicity towards susceptible pear cultivars. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound. It includes detailed experimental protocols derived from seminal research, quantitative data on its production and bioactivity, and visualizations of the isolation workflow and its presumed signaling pathway. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, plant pathology, and drug development.

Introduction

Alternaria alternata is a ubiquitous fungus known for producing a diverse array of secondary metabolites, including several phytotoxins. The Japanese pear pathotype of A. alternata is distinguished by its production of host-specific toxins, namely AK-Toxins I and II, which are central to its virulence on susceptible Japanese pear cultivars like 'Nijisseiki'.[1][2] The discovery and characterization of these toxins have been pivotal in understanding the molecular basis of plant-pathogen interactions.

This compound, the focus of this guide, is structurally a 3'-demethyl derivative of AK-Toxin I.[1][3] Both toxins are esters of 9,10-epoxy-8-hydroxy-9-methyl-decatrienoic acid.[4] Their mode of action is believed to involve the disruption of plasma membrane integrity in susceptible plant cells, leading to characteristic veinal necrosis and potassium ion leakage. This guide details the pioneering work on the isolation and characterization of this compound, providing a foundation for further research and potential applications.

Data Presentation

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₅NO₆ | |

| Molecular Weight | 399.44 g/mol | |

| Melting Point | 163 °C (decomposed) | |

| Optical Rotation | [α]D²³ +125° (c=0.132 in methanol) |

Note: Detailed 1H-NMR and 13C-NMR data for this compound are not explicitly detailed in the primary literature but were used to confirm its structure as the 3'-demethyl derivative of AK-Toxin I.

Production and Yield

The production of this compound by Alternaria alternata (Japanese pear pathotype, strain No. AS-1223) was achieved in a modified Richards' medium. The following table outlines the yield obtained from a large-scale fermentation.

| Parameter | Value | Reference |

| Culture Volume | 150 Liters | |

| Incubation Time | 3 days | |

| Incubation Temperature | 28 °C | |

| Final Yield of this compound | 1 mg |

Bioactivity Data

The biological activity of this compound was assessed by its ability to induce necrosis on the leaves of susceptible and resistant Japanese pear cultivars.

| Bioassay Parameter | Value | Reference |

| Test Cultivar (Susceptible) | 'Nijisseiki' | |

| Test Cultivar (Resistant) | 'Chojuro' | |

| Threshold for Necrosis (Nijisseiki) | 1 x 10⁻⁷ M | |

| Effect on Resistant Cultivar | No necrosis observed |

Experimental Protocols

The following protocols are based on the methods described by Nakashima et al. (1985) for the isolation of this compound.

Fungal Cultivation

-

Organism : Alternaria alternata Japanese pear pathotype (strain No. AS-1223).

-

Medium : Modified Richards' medium.

-

Culture Conditions : The fungus is cultured in a jar fermentor at 28°C for 3 days.

Extraction and Initial Purification

-

Adsorption : The culture filtrate (150 L) is passed through a column of Amberlite XAD-2 resin at pH 3.

-

Elution : The toxins are eluted from the resin with 90% acetone.

-

Solvent Extraction : The eluate is concentrated, and the residue is extracted with ethyl acetate at pH 3. The ethyl acetate extract is then extracted with a saturated sodium bicarbonate solution.

-

Acidification and Re-extraction : The sodium bicarbonate phase is acidified to pH 3 and re-extracted with ethyl acetate to obtain the acidic fraction containing the toxins.

Chromatographic Purification

-

Silica Gel Column Chromatography :

-

The acidic fraction is subjected to silica gel column chromatography.

-

Elution is performed with a solvent system of chloroform-methanol.

-

Active fractions are identified by bioassay.

-

-

Droplet Countercurrent Chromatography (DCCC) :

-

The active fractions from the silica gel column are further purified by DCCC.

-

The solvent system used is CCl₄-CHCl₃-C₆H₆-CH₃OH-H₂O (3:3:6:8:2 v/v).

-

-

Final Silica Gel Column Chromatography :

-

The fraction containing this compound from DCCC is subjected to a final round of silica gel column chromatography.

-

Elution with benzene-ethyl acetate containing 1% acetic acid yields crystalline this compound.

-

Bioassay for Toxin Activity

-

Plant Material : Fresh, young leaves of a susceptible Japanese pear cultivar ('Nijisseiki') and a resistant cultivar ('Chojuro').

-

Method : A droplet of the test solution is applied to a small wound on the leaf surface.

-

Incubation : The leaves are incubated in a moist chamber.

-

Observation : The presence of necrotic spots is observed to determine toxin activity.

Visualizations

Experimental Workflow

References

- 1. tandfonline.com [tandfonline.com]

- 2. ingenieria-analitica.com [ingenieria-analitica.com]

- 3. academic.oup.com [academic.oup.com]

- 4. (Open Access) Isolation and Structures of AK-Toxin I and II, Host-specific Phytotoxic Metabolites Produced by Alternaria alternata Japanese Pear Pathotype (1985) | Tadakazu Nakashima | 107 Citations [scispace.com]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of AK-Toxin II

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, stereochemistry, and biological activity of AK-Toxin II, a host-specific phytotoxin produced by the Japanese pear pathotype of Alternaria alternata. The information is intended for researchers, scientists, and professionals in drug development who are interested in the molecular basis of its toxicity and its potential applications.

Chemical Structure and Properties

This compound is a secondary metabolite that plays a crucial role in the black spot disease of susceptible Japanese pear cultivars.[1] Its structure was elucidated primarily through comparative spectral analysis with the more abundant co-metabolite, AK-Toxin I.[2]

Molecular Identity

This compound is characterized as the 3'-demethyl derivative of AK-Toxin I.[2] It consists of two main moieties: a decatrienoic acid backbone and an N-acetylphenylalanine side chain.

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₅NO₆ | [3] |

| Molecular Weight | 399.44 g/mol | [3] |

| IUPAC Name | (2E,4Z,6E)-8-{[(2S)-2-(acetylamino)-3-phenylpropanoyl]oxy}-9,10-epoxy-9-methyldeca-2,4,6-trienoic acid | Inferred from AK-Toxin I structure |

| CAS Number | 85146-10-7 |

Structural Elucidation

The structure of this compound was determined by comparing its spectral data, particularly ¹H-NMR, with that of AK-Toxin I, for which the structure was confirmed by X-ray crystallography. The key difference is the absence of the methyl group at the 3' position of the N-acetylphenylalanyl moiety in this compound.

Diagram of this compound Chemical Structure

Caption: Chemical structure of this compound with stereochemical assignments.

Stereochemistry

The stereochemistry of this compound is crucial for its biological activity. The absolute configurations of the chiral centers have been determined based on the known stereochemistry of AK-Toxin I.

| Chiral Center | Configuration |

| C8 | R |

| C9 | S |

| C2' | S |

The geometry of the double bonds in the decatrienoic acid chain is (2E, 4Z, 6E).

Quantitative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, primarily derived from the comparative analysis with AK-Toxin I.

¹H-NMR Spectral Data

The ¹H-NMR spectrum of this compound is very similar to that of AK-Toxin I, with the notable exception of the signals corresponding to the N-acetylphenylalanyl moiety due to the absence of the C3' methyl group.

| Proton | Chemical Shift (δ, ppm) (in CD₃OD) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~7.2 | d | ~15 |

| H-3 | ~6.0 | dd | ~15, 11 |

| H-4 | ~6.5 | t | ~11 |

| H-5 | ~5.8 | t | ~11 |

| H-6 | ~6.8 | dd | ~15, 11 |

| H-7 | ~5.6 | dd | ~15, 7 |

| H-8 | ~5.4 | m | |

| H-10a | ~2.7 | d | ~5 |

| H-10b | ~2.8 | d | ~5 |

| C9-CH₃ | ~1.3 | s | |

| H-2' | ~4.7 | m | |

| H-3'a, H-3'b | ~3.0 | m | |

| Phenyl-H | ~7.2 | m | |

| N-acetyl-CH₃ | ~1.9 | s |

Note: The chemical shifts are approximate and are based on the description in Nakashima et al. (1985) relative to AK-Toxin I.

¹³C-NMR Spectral Data (Inferred)

| Carbon | Chemical Shift (δ, ppm) of AK-Toxin I (in CD₃OD) | Expected Change for this compound |

| C-1 | ~170 | No significant change |

| C-2 to C-7 (olefinic) | 124-144 | No significant change |

| C-8 | ~77 | No significant change |

| C-9 | ~58 | No significant change |

| C-10 | ~53 | No significant change |

| C9-CH₃ | ~18 | No significant change |

| C-1' | ~173 | No significant change |

| C-2' | ~59 | Shift expected |

| C-3' | ~43 | Shift to a CH₂ signal |

| Phenyl carbons | 128-140 | No significant change |

| N-acetyl C=O | ~172 | No significant change |

| N-acetyl CH₃ | ~22 | No significant change |

Mass Spectrometry Data

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is expected to be similar to that of AK-Toxin I, with characteristic fragments of the decatrienoic acid and the N-acetylphenylalanine moieties.

| Ion | m/z |

| [M+H]⁺ | 400.16 |

Experimental Protocols

The following is a generalized protocol for the isolation and purification of this compound from Alternaria alternata cultures, based on established methods for Alternaria toxins.

Fungal Culture and Toxin Production

-

Inoculation: Inoculate a suitable liquid medium (e.g., modified Richards' medium) with a spore suspension of Alternaria alternata (Japanese pear pathotype).

-

Incubation: Incubate the culture in a fermentor at 28°C for 3-5 days with aeration and agitation.

-

Harvesting: Separate the mycelia from the culture broth by filtration. The filtrate contains the crude toxin mixture.

Extraction and Purification Workflow

Caption: Workflow for the extraction and purification of this compound.

-

Acidification and Extraction: Adjust the pH of the culture filtrate to 3 with HCl and extract with an equal volume of ethyl acetate. Repeat the extraction multiple times.

-

Concentration: Combine the organic phases and concentrate under reduced pressure to obtain a crude toxin extract.

-

Chromatography:

-

Silica Gel Chromatography: Subject the crude extract to silica gel column chromatography, eluting with a solvent gradient (e.g., n-hexane-ethyl acetate).

-

Fraction Analysis: Monitor the fractions using thin-layer chromatography (TLC) and a bioassay on susceptible pear leaves.

-

Pooling and Concentration: Pool the fractions containing this compound and concentrate.

-

-

Final Purification: Perform final purification using preparative high-performance liquid chromatography (HPLC) on a reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., acetonitrile-water gradient).

Mechanism of Action and Signaling Pathway

This compound, like other toxins in its class, primarily targets the plasma membrane of susceptible plant cells. This interaction leads to a rapid disruption of membrane integrity.

Proposed Signaling Pathway

The precise molecular target of this compound on the plasma membrane has not been definitively identified, but it is believed to interact with specific membrane components, potentially proteins or lipid domains, leading to the inhibition of the plasma membrane H⁺-ATPase. This inhibition disrupts the proton gradient across the membrane, leading to depolarization and a subsequent efflux of K⁺ ions. The loss of ion homeostasis ultimately results in cell death and the characteristic necrotic lesions observed in infected plants.

Caption: Proposed signaling pathway for this compound-induced phytotoxicity.

This technical guide provides a foundational understanding of this compound. Further research into its specific molecular interactions and the development of synthetic analogs could open avenues for novel applications in agriculture and potentially in the development of targeted therapeutic agents.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of AK-Toxin II

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, stereochemistry, and biological activity of AK-Toxin II, a host-specific phytotoxin produced by the Japanese pear pathotype of Alternaria alternata. The information is intended for researchers, scientists, and professionals in drug development who are interested in the molecular basis of its toxicity and its potential applications.

Chemical Structure and Properties

This compound is a secondary metabolite that plays a crucial role in the black spot disease of susceptible Japanese pear cultivars.[1] Its structure was elucidated primarily through comparative spectral analysis with the more abundant co-metabolite, AK-Toxin I.[2]

Molecular Identity

This compound is characterized as the 3'-demethyl derivative of AK-Toxin I.[2] It consists of two main moieties: a decatrienoic acid backbone and an N-acetylphenylalanine side chain.

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₅NO₆ | [3] |

| Molecular Weight | 399.44 g/mol | [3] |

| IUPAC Name | (2E,4Z,6E)-8-{[(2S)-2-(acetylamino)-3-phenylpropanoyl]oxy}-9,10-epoxy-9-methyldeca-2,4,6-trienoic acid | Inferred from AK-Toxin I structure |

| CAS Number | 85146-10-7 |

Structural Elucidation

The structure of this compound was determined by comparing its spectral data, particularly ¹H-NMR, with that of AK-Toxin I, for which the structure was confirmed by X-ray crystallography. The key difference is the absence of the methyl group at the 3' position of the N-acetylphenylalanyl moiety in this compound.

Diagram of this compound Chemical Structure

Caption: Chemical structure of this compound with stereochemical assignments.

Stereochemistry

The stereochemistry of this compound is crucial for its biological activity. The absolute configurations of the chiral centers have been determined based on the known stereochemistry of AK-Toxin I.

| Chiral Center | Configuration |

| C8 | R |

| C9 | S |

| C2' | S |

The geometry of the double bonds in the decatrienoic acid chain is (2E, 4Z, 6E).

Quantitative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, primarily derived from the comparative analysis with AK-Toxin I.

¹H-NMR Spectral Data

The ¹H-NMR spectrum of this compound is very similar to that of AK-Toxin I, with the notable exception of the signals corresponding to the N-acetylphenylalanyl moiety due to the absence of the C3' methyl group.

| Proton | Chemical Shift (δ, ppm) (in CD₃OD) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~7.2 | d | ~15 |

| H-3 | ~6.0 | dd | ~15, 11 |

| H-4 | ~6.5 | t | ~11 |

| H-5 | ~5.8 | t | ~11 |

| H-6 | ~6.8 | dd | ~15, 11 |

| H-7 | ~5.6 | dd | ~15, 7 |

| H-8 | ~5.4 | m | |

| H-10a | ~2.7 | d | ~5 |

| H-10b | ~2.8 | d | ~5 |

| C9-CH₃ | ~1.3 | s | |

| H-2' | ~4.7 | m | |

| H-3'a, H-3'b | ~3.0 | m | |

| Phenyl-H | ~7.2 | m | |

| N-acetyl-CH₃ | ~1.9 | s |

Note: The chemical shifts are approximate and are based on the description in Nakashima et al. (1985) relative to AK-Toxin I.

¹³C-NMR Spectral Data (Inferred)

| Carbon | Chemical Shift (δ, ppm) of AK-Toxin I (in CD₃OD) | Expected Change for this compound |

| C-1 | ~170 | No significant change |

| C-2 to C-7 (olefinic) | 124-144 | No significant change |

| C-8 | ~77 | No significant change |

| C-9 | ~58 | No significant change |

| C-10 | ~53 | No significant change |

| C9-CH₃ | ~18 | No significant change |

| C-1' | ~173 | No significant change |

| C-2' | ~59 | Shift expected |

| C-3' | ~43 | Shift to a CH₂ signal |

| Phenyl carbons | 128-140 | No significant change |

| N-acetyl C=O | ~172 | No significant change |

| N-acetyl CH₃ | ~22 | No significant change |

Mass Spectrometry Data

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is expected to be similar to that of AK-Toxin I, with characteristic fragments of the decatrienoic acid and the N-acetylphenylalanine moieties.

| Ion | m/z |

| [M+H]⁺ | 400.16 |

Experimental Protocols

The following is a generalized protocol for the isolation and purification of this compound from Alternaria alternata cultures, based on established methods for Alternaria toxins.

Fungal Culture and Toxin Production

-

Inoculation: Inoculate a suitable liquid medium (e.g., modified Richards' medium) with a spore suspension of Alternaria alternata (Japanese pear pathotype).

-

Incubation: Incubate the culture in a fermentor at 28°C for 3-5 days with aeration and agitation.

-

Harvesting: Separate the mycelia from the culture broth by filtration. The filtrate contains the crude toxin mixture.

Extraction and Purification Workflow

Caption: Workflow for the extraction and purification of this compound.

-

Acidification and Extraction: Adjust the pH of the culture filtrate to 3 with HCl and extract with an equal volume of ethyl acetate. Repeat the extraction multiple times.

-

Concentration: Combine the organic phases and concentrate under reduced pressure to obtain a crude toxin extract.

-

Chromatography:

-

Silica Gel Chromatography: Subject the crude extract to silica gel column chromatography, eluting with a solvent gradient (e.g., n-hexane-ethyl acetate).

-

Fraction Analysis: Monitor the fractions using thin-layer chromatography (TLC) and a bioassay on susceptible pear leaves.

-

Pooling and Concentration: Pool the fractions containing this compound and concentrate.

-

-

Final Purification: Perform final purification using preparative high-performance liquid chromatography (HPLC) on a reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., acetonitrile-water gradient).

Mechanism of Action and Signaling Pathway

This compound, like other toxins in its class, primarily targets the plasma membrane of susceptible plant cells. This interaction leads to a rapid disruption of membrane integrity.

Proposed Signaling Pathway

The precise molecular target of this compound on the plasma membrane has not been definitively identified, but it is believed to interact with specific membrane components, potentially proteins or lipid domains, leading to the inhibition of the plasma membrane H⁺-ATPase. This inhibition disrupts the proton gradient across the membrane, leading to depolarization and a subsequent efflux of K⁺ ions. The loss of ion homeostasis ultimately results in cell death and the characteristic necrotic lesions observed in infected plants.

Caption: Proposed signaling pathway for this compound-induced phytotoxicity.

This technical guide provides a foundational understanding of this compound. Further research into its specific molecular interactions and the development of synthetic analogs could open avenues for novel applications in agriculture and potentially in the development of targeted therapeutic agents.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of AK-Toxin II

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, stereochemistry, and biological activity of AK-Toxin II, a host-specific phytotoxin produced by the Japanese pear pathotype of Alternaria alternata. The information is intended for researchers, scientists, and professionals in drug development who are interested in the molecular basis of its toxicity and its potential applications.

Chemical Structure and Properties

This compound is a secondary metabolite that plays a crucial role in the black spot disease of susceptible Japanese pear cultivars.[1] Its structure was elucidated primarily through comparative spectral analysis with the more abundant co-metabolite, AK-Toxin I.[2]

Molecular Identity

This compound is characterized as the 3'-demethyl derivative of AK-Toxin I.[2] It consists of two main moieties: a decatrienoic acid backbone and an N-acetylphenylalanine side chain.

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₅NO₆ | [3] |

| Molecular Weight | 399.44 g/mol | [3] |

| IUPAC Name | (2E,4Z,6E)-8-{[(2S)-2-(acetylamino)-3-phenylpropanoyl]oxy}-9,10-epoxy-9-methyldeca-2,4,6-trienoic acid | Inferred from AK-Toxin I structure |

| CAS Number | 85146-10-7 |

Structural Elucidation

The structure of this compound was determined by comparing its spectral data, particularly ¹H-NMR, with that of AK-Toxin I, for which the structure was confirmed by X-ray crystallography. The key difference is the absence of the methyl group at the 3' position of the N-acetylphenylalanyl moiety in this compound.

Diagram of this compound Chemical Structure

Caption: Chemical structure of this compound with stereochemical assignments.

Stereochemistry

The stereochemistry of this compound is crucial for its biological activity. The absolute configurations of the chiral centers have been determined based on the known stereochemistry of AK-Toxin I.

| Chiral Center | Configuration |

| C8 | R |

| C9 | S |

| C2' | S |

The geometry of the double bonds in the decatrienoic acid chain is (2E, 4Z, 6E).

Quantitative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, primarily derived from the comparative analysis with AK-Toxin I.

¹H-NMR Spectral Data

The ¹H-NMR spectrum of this compound is very similar to that of AK-Toxin I, with the notable exception of the signals corresponding to the N-acetylphenylalanyl moiety due to the absence of the C3' methyl group.

| Proton | Chemical Shift (δ, ppm) (in CD₃OD) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~7.2 | d | ~15 |

| H-3 | ~6.0 | dd | ~15, 11 |

| H-4 | ~6.5 | t | ~11 |

| H-5 | ~5.8 | t | ~11 |

| H-6 | ~6.8 | dd | ~15, 11 |

| H-7 | ~5.6 | dd | ~15, 7 |

| H-8 | ~5.4 | m | |

| H-10a | ~2.7 | d | ~5 |

| H-10b | ~2.8 | d | ~5 |

| C9-CH₃ | ~1.3 | s | |

| H-2' | ~4.7 | m | |

| H-3'a, H-3'b | ~3.0 | m | |

| Phenyl-H | ~7.2 | m | |

| N-acetyl-CH₃ | ~1.9 | s |

Note: The chemical shifts are approximate and are based on the description in Nakashima et al. (1985) relative to AK-Toxin I.

¹³C-NMR Spectral Data (Inferred)

| Carbon | Chemical Shift (δ, ppm) of AK-Toxin I (in CD₃OD) | Expected Change for this compound |

| C-1 | ~170 | No significant change |

| C-2 to C-7 (olefinic) | 124-144 | No significant change |

| C-8 | ~77 | No significant change |

| C-9 | ~58 | No significant change |

| C-10 | ~53 | No significant change |

| C9-CH₃ | ~18 | No significant change |

| C-1' | ~173 | No significant change |

| C-2' | ~59 | Shift expected |

| C-3' | ~43 | Shift to a CH₂ signal |

| Phenyl carbons | 128-140 | No significant change |

| N-acetyl C=O | ~172 | No significant change |

| N-acetyl CH₃ | ~22 | No significant change |

Mass Spectrometry Data

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is expected to be similar to that of AK-Toxin I, with characteristic fragments of the decatrienoic acid and the N-acetylphenylalanine moieties.

| Ion | m/z |

| [M+H]⁺ | 400.16 |

Experimental Protocols

The following is a generalized protocol for the isolation and purification of this compound from Alternaria alternata cultures, based on established methods for Alternaria toxins.

Fungal Culture and Toxin Production

-

Inoculation: Inoculate a suitable liquid medium (e.g., modified Richards' medium) with a spore suspension of Alternaria alternata (Japanese pear pathotype).

-

Incubation: Incubate the culture in a fermentor at 28°C for 3-5 days with aeration and agitation.

-

Harvesting: Separate the mycelia from the culture broth by filtration. The filtrate contains the crude toxin mixture.

Extraction and Purification Workflow

Caption: Workflow for the extraction and purification of this compound.

-

Acidification and Extraction: Adjust the pH of the culture filtrate to 3 with HCl and extract with an equal volume of ethyl acetate. Repeat the extraction multiple times.

-

Concentration: Combine the organic phases and concentrate under reduced pressure to obtain a crude toxin extract.

-

Chromatography:

-

Silica Gel Chromatography: Subject the crude extract to silica gel column chromatography, eluting with a solvent gradient (e.g., n-hexane-ethyl acetate).

-

Fraction Analysis: Monitor the fractions using thin-layer chromatography (TLC) and a bioassay on susceptible pear leaves.

-

Pooling and Concentration: Pool the fractions containing this compound and concentrate.

-

-

Final Purification: Perform final purification using preparative high-performance liquid chromatography (HPLC) on a reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., acetonitrile-water gradient).

Mechanism of Action and Signaling Pathway

This compound, like other toxins in its class, primarily targets the plasma membrane of susceptible plant cells. This interaction leads to a rapid disruption of membrane integrity.

Proposed Signaling Pathway

The precise molecular target of this compound on the plasma membrane has not been definitively identified, but it is believed to interact with specific membrane components, potentially proteins or lipid domains, leading to the inhibition of the plasma membrane H⁺-ATPase. This inhibition disrupts the proton gradient across the membrane, leading to depolarization and a subsequent efflux of K⁺ ions. The loss of ion homeostasis ultimately results in cell death and the characteristic necrotic lesions observed in infected plants.

Caption: Proposed signaling pathway for this compound-induced phytotoxicity.

This technical guide provides a foundational understanding of this compound. Further research into its specific molecular interactions and the development of synthetic analogs could open avenues for novel applications in agriculture and potentially in the development of targeted therapeutic agents.

References

AK-Toxin II: A Technical Guide to its Mechanism of Action in Susceptible Pear Leaves

Abstract: This document provides a comprehensive technical overview of the molecular mechanism of action of AK-Toxin II, a host-selective toxin (HST) produced by the Japanese pear pathotype of the necrotrophic fungus Alternaria alternata. This compound is a key virulence factor responsible for black spot disease in susceptible pear cultivars. This guide details the toxin's primary cellular target, the subsequent signaling cascade leading to cell death, quantitative data on its bioactivity, and the experimental protocols used to elucidate its function.

Introduction

Alternaria alternata is a pathogenic fungus that causes significant postharvest disease in various crops, including the black spot disease of pear (Pyrus spp.)[1]. The Japanese pear pathotype (A. alternata f. sp. kikuchiana) produces a suite of host-selective toxins known as AK-toxins, which are primary determinants of its pathogenicity and host specificity[2][3]. Among these, AK-Toxin I and II have been identified as the principal phytotoxic metabolites[2][4].

This compound, like its more abundant counterpart AK-Toxin I, exhibits remarkable selectivity, inducing severe necrotic symptoms only in susceptible pear cultivars, such as 'Nijisseiki', while having no effect on resistant cultivars like 'Chojuro'. This specificity makes the AK-toxin-pear interaction a valuable model for studying host-pathogen relationships and the molecular basis of plant disease susceptibility. This guide focuses specifically on the mechanism of this compound, detailing its interaction with host cells from the initial membrane disruption to the ultimate induction of cell death.

Molecular Profile of this compound

This compound is a low-molecular-weight secondary metabolite. Its chemical structure was identified as the 3'-demethyl derivative of AK-Toxin I. Both toxins are esters of 9,10-epoxy-8-hydroxy-9-methyl-decatrienoic acid (EDA), a common structural component in several HSTs produced by Alternaria pathotypes. The specific stereochemical configuration at the C-8 and C-9 positions of the EDA moiety is critical for its phytotoxic activity.

Mechanism of Action: From Membrane to Cell Death

The primary and initial site of action for this compound is the plasma membrane of susceptible pear leaf cells. The toxin's interaction with the membrane triggers a rapid cascade of events, leading to cellular dysfunction and necrosis.

Primary Target: The Plasma Membrane

This compound's host selectivity is determined at the plasma membrane. Upon application, the toxin induces a sudden and significant increase in the efflux of potassium ions (K+) from the cell, a hallmark of membrane damage. This rapid loss of electrolytes indicates a disruption of membrane integrity and ion channel function.

The immediate consequences of this interaction include:

-

Membrane Depolarization: The massive K+ loss leads to a rapid and irreversible depolarization of the plasma membrane potential.

-

Structural Damage: Microscopic studies reveal severe morphological changes to the plasma membrane, including invagination, vesiculation, and fragmentation within minutes of toxin exposure. Interestingly, other intracellular organelles remain initially unaffected, confirming the plasma membrane as the primary target.

Downstream Cellular Response and Necrosis

The initial membrane damage is a critical event that initiates a broader cellular collapse.

-

Vesicular Fusion: Within 1 to 3 hours of treatment, Golgi-derived vesicles are observed fusing with the damaged plasma membrane, likely representing a cellular attempt to repair the compromised barrier.

-

Programmed Cell Death (PCD): The sustained membrane dysfunction and cellular stress ultimately trigger a form of programmed cell death. While the precise signaling pathway is not fully elucidated, evidence points towards the induction of apoptosis-like responses, including DNA breakage, which contributes to the formation of necrotic lesions.

The entire process, from initial membrane contact to visible necrosis, is remarkably rapid and demonstrates the toxin's high efficiency in susceptible cultivars.

Quantitative Data Presentation

The biological activity of this compound is highly concentration-dependent and cultivar-specific. The following table summarizes the effective concentrations for inducing necrosis.

| Toxin | Pear Cultivar | Susceptibility | Concentration for Veinal Necrosis | Reference |

| This compound | 'Nijisseiki' | Susceptible | 100 nM | |

| AK-Toxin I | 'Nijisseiki' | Susceptible | 5 nM | |

| AK-Toxin I & II | 'Chojuro' | Resistant | No effect at 0.1 mM (100,000 nM) |

Table 1: Comparative Bioactivity of AK-Toxins on Susceptible and Resistant Pear Cultivars.

Experimental Protocols

The mechanism of this compound has been investigated using several key experimental methodologies.

Toxin Isolation and Purification

This protocol outlines the general steps for obtaining pure this compound for bioassays.

-

Fungal Culture: The Japanese pear pathotype of A. alternata is grown in a modified Richards' liquid medium in a jar fermentor at 28°C for approximately 3 days to achieve maximal toxin production.

-

Broth Extraction: The culture filtrate is extracted with an organic solvent (e.g., ethyl acetate).

-

Chromatography: The crude extract is subjected to multiple rounds of column chromatography (e.g., silica (B1680970) gel, Sephadex) to separate the different metabolites.

-

Final Purification: High-performance liquid chromatography (HPLC) is used to isolate this compound to high purity.

-

Verification: The structure and purity are confirmed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Leaf Puncture Bioassay for Host Specificity

This bioassay is the standard method for determining the phytotoxic activity and host range of this compound.

-

Leaf Collection: Collect fresh, young leaves from both susceptible ('Nijisseiki') and resistant ('Chojuro') pear cultivars.

-

Toxin Preparation: Prepare serial dilutions of purified this compound in a suitable buffer.

-

Application: Place droplets of the toxin solutions onto the leaf surfaces. Puncture the leaf epidermis through the droplet with a fine needle to facilitate toxin entry. A buffer-only control is included.

-

Incubation: Incubate the leaves in a humid chamber under light at approximately 28°C.

-

Observation: Monitor the leaves for 24-48 hours and score the development of symptoms. A positive result in susceptible leaves is the formation of brown to black necrotic spots, characteristic of the disease.

Electrolyte Leakage Assay

This quantitative assay measures plasma membrane damage by monitoring the loss of ions from leaf tissue.

-

Tissue Preparation: Cut small, uniform discs from pear leaves. Wash them thoroughly with deionized water to remove surface electrolytes.

-

Toxin Treatment: Submerge the leaf discs in solutions containing different concentrations of this compound. A control group is submerged in a buffer solution without the toxin.

-

Incubation: Incubate the samples at room temperature with gentle shaking.

-

Conductivity Measurement: At regular time intervals (e.g., every 15-30 minutes), measure the electrical conductivity of the surrounding solution using a conductivity meter. An increase in conductivity corresponds to ion leakage from the damaged cells.

-

Data Analysis: Plot conductivity over time to quantify the rate and extent of membrane damage induced by the toxin.

Host Specificity Logic

The defining characteristic of this compound is its host-selective action. This specificity implies the presence of a molecular target or condition in susceptible cultivars that is absent or modified in resistant ones. The dysfunction is triggered at the plasma membrane, indicating a specific molecular interaction is the basis for this selectivity.

Conclusion and Future Directions

This compound is a potent, host-selective phytotoxin that acts primarily by disrupting the plasma membrane of susceptible pear cells, leading to rapid ion leakage, membrane depolarization, and ultimately necrotic cell death. Its mechanism underscores the critical role of the plasma membrane as a gatekeeper for cellular integrity and the primary site of host-pathogen recognition in this system.

While the downstream effects are well-characterized, the precise molecular target of this compound on the plasma membrane remains to be identified. Future research should focus on:

-

Receptor Identification: Isolating and characterizing the putative membrane receptor or channel that binds this compound in susceptible cultivars.

-

Genetic Basis of Resistance: Elucidating the genetic differences between susceptible and resistant cultivars that account for the presence or absence of the toxin's target site.

-

PCD Pathway Elucidation: Detailing the specific signaling molecules and pathways that link initial membrane damage to the execution of programmed cell death.

A deeper understanding of this mechanism holds significant potential for developing novel strategies to combat black spot disease and for advancing the broader field of molecular plant pathology.

References

- 1. Cellular Responses Required for Oxidative Stress Tolerance of the Necrotrophic Fungus Alternaria alternata, Causal Agent of Pear Black Spot - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alternaria host-specific (HSTs) toxins: An overview of chemical characterization, target sites, regulation and their toxic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alternaria Toxins: Potential Virulence Factors and Genes Related to Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

AK-Toxin II: A Technical Guide to its Mechanism of Action in Susceptible Pear Leaves

Abstract: This document provides a comprehensive technical overview of the molecular mechanism of action of AK-Toxin II, a host-selective toxin (HST) produced by the Japanese pear pathotype of the necrotrophic fungus Alternaria alternata. This compound is a key virulence factor responsible for black spot disease in susceptible pear cultivars. This guide details the toxin's primary cellular target, the subsequent signaling cascade leading to cell death, quantitative data on its bioactivity, and the experimental protocols used to elucidate its function.

Introduction

Alternaria alternata is a pathogenic fungus that causes significant postharvest disease in various crops, including the black spot disease of pear (Pyrus spp.)[1]. The Japanese pear pathotype (A. alternata f. sp. kikuchiana) produces a suite of host-selective toxins known as AK-toxins, which are primary determinants of its pathogenicity and host specificity[2][3]. Among these, AK-Toxin I and II have been identified as the principal phytotoxic metabolites[2][4].

This compound, like its more abundant counterpart AK-Toxin I, exhibits remarkable selectivity, inducing severe necrotic symptoms only in susceptible pear cultivars, such as 'Nijisseiki', while having no effect on resistant cultivars like 'Chojuro'. This specificity makes the AK-toxin-pear interaction a valuable model for studying host-pathogen relationships and the molecular basis of plant disease susceptibility. This guide focuses specifically on the mechanism of this compound, detailing its interaction with host cells from the initial membrane disruption to the ultimate induction of cell death.

Molecular Profile of this compound

This compound is a low-molecular-weight secondary metabolite. Its chemical structure was identified as the 3'-demethyl derivative of AK-Toxin I. Both toxins are esters of 9,10-epoxy-8-hydroxy-9-methyl-decatrienoic acid (EDA), a common structural component in several HSTs produced by Alternaria pathotypes. The specific stereochemical configuration at the C-8 and C-9 positions of the EDA moiety is critical for its phytotoxic activity.

Mechanism of Action: From Membrane to Cell Death

The primary and initial site of action for this compound is the plasma membrane of susceptible pear leaf cells. The toxin's interaction with the membrane triggers a rapid cascade of events, leading to cellular dysfunction and necrosis.

Primary Target: The Plasma Membrane

This compound's host selectivity is determined at the plasma membrane. Upon application, the toxin induces a sudden and significant increase in the efflux of potassium ions (K+) from the cell, a hallmark of membrane damage. This rapid loss of electrolytes indicates a disruption of membrane integrity and ion channel function.

The immediate consequences of this interaction include:

-

Membrane Depolarization: The massive K+ loss leads to a rapid and irreversible depolarization of the plasma membrane potential.

-

Structural Damage: Microscopic studies reveal severe morphological changes to the plasma membrane, including invagination, vesiculation, and fragmentation within minutes of toxin exposure. Interestingly, other intracellular organelles remain initially unaffected, confirming the plasma membrane as the primary target.

Downstream Cellular Response and Necrosis

The initial membrane damage is a critical event that initiates a broader cellular collapse.

-

Vesicular Fusion: Within 1 to 3 hours of treatment, Golgi-derived vesicles are observed fusing with the damaged plasma membrane, likely representing a cellular attempt to repair the compromised barrier.

-

Programmed Cell Death (PCD): The sustained membrane dysfunction and cellular stress ultimately trigger a form of programmed cell death. While the precise signaling pathway is not fully elucidated, evidence points towards the induction of apoptosis-like responses, including DNA breakage, which contributes to the formation of necrotic lesions.

The entire process, from initial membrane contact to visible necrosis, is remarkably rapid and demonstrates the toxin's high efficiency in susceptible cultivars.

Quantitative Data Presentation

The biological activity of this compound is highly concentration-dependent and cultivar-specific. The following table summarizes the effective concentrations for inducing necrosis.

| Toxin | Pear Cultivar | Susceptibility | Concentration for Veinal Necrosis | Reference |

| This compound | 'Nijisseiki' | Susceptible | 100 nM | |

| AK-Toxin I | 'Nijisseiki' | Susceptible | 5 nM | |

| AK-Toxin I & II | 'Chojuro' | Resistant | No effect at 0.1 mM (100,000 nM) |

Table 1: Comparative Bioactivity of AK-Toxins on Susceptible and Resistant Pear Cultivars.

Experimental Protocols

The mechanism of this compound has been investigated using several key experimental methodologies.

Toxin Isolation and Purification

This protocol outlines the general steps for obtaining pure this compound for bioassays.

-

Fungal Culture: The Japanese pear pathotype of A. alternata is grown in a modified Richards' liquid medium in a jar fermentor at 28°C for approximately 3 days to achieve maximal toxin production.

-

Broth Extraction: The culture filtrate is extracted with an organic solvent (e.g., ethyl acetate).

-

Chromatography: The crude extract is subjected to multiple rounds of column chromatography (e.g., silica (B1680970) gel, Sephadex) to separate the different metabolites.

-

Final Purification: High-performance liquid chromatography (HPLC) is used to isolate this compound to high purity.

-

Verification: The structure and purity are confirmed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Leaf Puncture Bioassay for Host Specificity

This bioassay is the standard method for determining the phytotoxic activity and host range of this compound.

-

Leaf Collection: Collect fresh, young leaves from both susceptible ('Nijisseiki') and resistant ('Chojuro') pear cultivars.

-

Toxin Preparation: Prepare serial dilutions of purified this compound in a suitable buffer.

-

Application: Place droplets of the toxin solutions onto the leaf surfaces. Puncture the leaf epidermis through the droplet with a fine needle to facilitate toxin entry. A buffer-only control is included.

-

Incubation: Incubate the leaves in a humid chamber under light at approximately 28°C.

-

Observation: Monitor the leaves for 24-48 hours and score the development of symptoms. A positive result in susceptible leaves is the formation of brown to black necrotic spots, characteristic of the disease.

Electrolyte Leakage Assay

This quantitative assay measures plasma membrane damage by monitoring the loss of ions from leaf tissue.

-

Tissue Preparation: Cut small, uniform discs from pear leaves. Wash them thoroughly with deionized water to remove surface electrolytes.

-

Toxin Treatment: Submerge the leaf discs in solutions containing different concentrations of this compound. A control group is submerged in a buffer solution without the toxin.

-

Incubation: Incubate the samples at room temperature with gentle shaking.

-

Conductivity Measurement: At regular time intervals (e.g., every 15-30 minutes), measure the electrical conductivity of the surrounding solution using a conductivity meter. An increase in conductivity corresponds to ion leakage from the damaged cells.

-

Data Analysis: Plot conductivity over time to quantify the rate and extent of membrane damage induced by the toxin.

Host Specificity Logic

The defining characteristic of this compound is its host-selective action. This specificity implies the presence of a molecular target or condition in susceptible cultivars that is absent or modified in resistant ones. The dysfunction is triggered at the plasma membrane, indicating a specific molecular interaction is the basis for this selectivity.

Conclusion and Future Directions

This compound is a potent, host-selective phytotoxin that acts primarily by disrupting the plasma membrane of susceptible pear cells, leading to rapid ion leakage, membrane depolarization, and ultimately necrotic cell death. Its mechanism underscores the critical role of the plasma membrane as a gatekeeper for cellular integrity and the primary site of host-pathogen recognition in this system.

While the downstream effects are well-characterized, the precise molecular target of this compound on the plasma membrane remains to be identified. Future research should focus on:

-

Receptor Identification: Isolating and characterizing the putative membrane receptor or channel that binds this compound in susceptible cultivars.

-

Genetic Basis of Resistance: Elucidating the genetic differences between susceptible and resistant cultivars that account for the presence or absence of the toxin's target site.

-

PCD Pathway Elucidation: Detailing the specific signaling molecules and pathways that link initial membrane damage to the execution of programmed cell death.

A deeper understanding of this mechanism holds significant potential for developing novel strategies to combat black spot disease and for advancing the broader field of molecular plant pathology.

References

- 1. Cellular Responses Required for Oxidative Stress Tolerance of the Necrotrophic Fungus Alternaria alternata, Causal Agent of Pear Black Spot - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alternaria host-specific (HSTs) toxins: An overview of chemical characterization, target sites, regulation and their toxic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alternaria Toxins: Potential Virulence Factors and Genes Related to Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

AK-Toxin II: A Technical Guide to its Mechanism of Action in Susceptible Pear Leaves

Abstract: This document provides a comprehensive technical overview of the molecular mechanism of action of AK-Toxin II, a host-selective toxin (HST) produced by the Japanese pear pathotype of the necrotrophic fungus Alternaria alternata. This compound is a key virulence factor responsible for black spot disease in susceptible pear cultivars. This guide details the toxin's primary cellular target, the subsequent signaling cascade leading to cell death, quantitative data on its bioactivity, and the experimental protocols used to elucidate its function.

Introduction

Alternaria alternata is a pathogenic fungus that causes significant postharvest disease in various crops, including the black spot disease of pear (Pyrus spp.)[1]. The Japanese pear pathotype (A. alternata f. sp. kikuchiana) produces a suite of host-selective toxins known as AK-toxins, which are primary determinants of its pathogenicity and host specificity[2][3]. Among these, AK-Toxin I and II have been identified as the principal phytotoxic metabolites[2][4].

This compound, like its more abundant counterpart AK-Toxin I, exhibits remarkable selectivity, inducing severe necrotic symptoms only in susceptible pear cultivars, such as 'Nijisseiki', while having no effect on resistant cultivars like 'Chojuro'. This specificity makes the AK-toxin-pear interaction a valuable model for studying host-pathogen relationships and the molecular basis of plant disease susceptibility. This guide focuses specifically on the mechanism of this compound, detailing its interaction with host cells from the initial membrane disruption to the ultimate induction of cell death.

Molecular Profile of this compound

This compound is a low-molecular-weight secondary metabolite. Its chemical structure was identified as the 3'-demethyl derivative of AK-Toxin I. Both toxins are esters of 9,10-epoxy-8-hydroxy-9-methyl-decatrienoic acid (EDA), a common structural component in several HSTs produced by Alternaria pathotypes. The specific stereochemical configuration at the C-8 and C-9 positions of the EDA moiety is critical for its phytotoxic activity.

Mechanism of Action: From Membrane to Cell Death

The primary and initial site of action for this compound is the plasma membrane of susceptible pear leaf cells. The toxin's interaction with the membrane triggers a rapid cascade of events, leading to cellular dysfunction and necrosis.

Primary Target: The Plasma Membrane

This compound's host selectivity is determined at the plasma membrane. Upon application, the toxin induces a sudden and significant increase in the efflux of potassium ions (K+) from the cell, a hallmark of membrane damage. This rapid loss of electrolytes indicates a disruption of membrane integrity and ion channel function.

The immediate consequences of this interaction include:

-

Membrane Depolarization: The massive K+ loss leads to a rapid and irreversible depolarization of the plasma membrane potential.

-

Structural Damage: Microscopic studies reveal severe morphological changes to the plasma membrane, including invagination, vesiculation, and fragmentation within minutes of toxin exposure. Interestingly, other intracellular organelles remain initially unaffected, confirming the plasma membrane as the primary target.

Downstream Cellular Response and Necrosis

The initial membrane damage is a critical event that initiates a broader cellular collapse.

-

Vesicular Fusion: Within 1 to 3 hours of treatment, Golgi-derived vesicles are observed fusing with the damaged plasma membrane, likely representing a cellular attempt to repair the compromised barrier.

-

Programmed Cell Death (PCD): The sustained membrane dysfunction and cellular stress ultimately trigger a form of programmed cell death. While the precise signaling pathway is not fully elucidated, evidence points towards the induction of apoptosis-like responses, including DNA breakage, which contributes to the formation of necrotic lesions.

The entire process, from initial membrane contact to visible necrosis, is remarkably rapid and demonstrates the toxin's high efficiency in susceptible cultivars.

Quantitative Data Presentation

The biological activity of this compound is highly concentration-dependent and cultivar-specific. The following table summarizes the effective concentrations for inducing necrosis.

| Toxin | Pear Cultivar | Susceptibility | Concentration for Veinal Necrosis | Reference |

| This compound | 'Nijisseiki' | Susceptible | 100 nM | |

| AK-Toxin I | 'Nijisseiki' | Susceptible | 5 nM | |

| AK-Toxin I & II | 'Chojuro' | Resistant | No effect at 0.1 mM (100,000 nM) |

Table 1: Comparative Bioactivity of AK-Toxins on Susceptible and Resistant Pear Cultivars.

Experimental Protocols

The mechanism of this compound has been investigated using several key experimental methodologies.

Toxin Isolation and Purification

This protocol outlines the general steps for obtaining pure this compound for bioassays.

-

Fungal Culture: The Japanese pear pathotype of A. alternata is grown in a modified Richards' liquid medium in a jar fermentor at 28°C for approximately 3 days to achieve maximal toxin production.

-

Broth Extraction: The culture filtrate is extracted with an organic solvent (e.g., ethyl acetate).

-

Chromatography: The crude extract is subjected to multiple rounds of column chromatography (e.g., silica gel, Sephadex) to separate the different metabolites.

-

Final Purification: High-performance liquid chromatography (HPLC) is used to isolate this compound to high purity.

-

Verification: The structure and purity are confirmed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Leaf Puncture Bioassay for Host Specificity

This bioassay is the standard method for determining the phytotoxic activity and host range of this compound.

-

Leaf Collection: Collect fresh, young leaves from both susceptible ('Nijisseiki') and resistant ('Chojuro') pear cultivars.

-

Toxin Preparation: Prepare serial dilutions of purified this compound in a suitable buffer.

-

Application: Place droplets of the toxin solutions onto the leaf surfaces. Puncture the leaf epidermis through the droplet with a fine needle to facilitate toxin entry. A buffer-only control is included.

-

Incubation: Incubate the leaves in a humid chamber under light at approximately 28°C.

-

Observation: Monitor the leaves for 24-48 hours and score the development of symptoms. A positive result in susceptible leaves is the formation of brown to black necrotic spots, characteristic of the disease.

Electrolyte Leakage Assay

This quantitative assay measures plasma membrane damage by monitoring the loss of ions from leaf tissue.

-

Tissue Preparation: Cut small, uniform discs from pear leaves. Wash them thoroughly with deionized water to remove surface electrolytes.

-

Toxin Treatment: Submerge the leaf discs in solutions containing different concentrations of this compound. A control group is submerged in a buffer solution without the toxin.

-

Incubation: Incubate the samples at room temperature with gentle shaking.

-

Conductivity Measurement: At regular time intervals (e.g., every 15-30 minutes), measure the electrical conductivity of the surrounding solution using a conductivity meter. An increase in conductivity corresponds to ion leakage from the damaged cells.

-

Data Analysis: Plot conductivity over time to quantify the rate and extent of membrane damage induced by the toxin.

Host Specificity Logic

The defining characteristic of this compound is its host-selective action. This specificity implies the presence of a molecular target or condition in susceptible cultivars that is absent or modified in resistant ones. The dysfunction is triggered at the plasma membrane, indicating a specific molecular interaction is the basis for this selectivity.

Conclusion and Future Directions

This compound is a potent, host-selective phytotoxin that acts primarily by disrupting the plasma membrane of susceptible pear cells, leading to rapid ion leakage, membrane depolarization, and ultimately necrotic cell death. Its mechanism underscores the critical role of the plasma membrane as a gatekeeper for cellular integrity and the primary site of host-pathogen recognition in this system.

While the downstream effects are well-characterized, the precise molecular target of this compound on the plasma membrane remains to be identified. Future research should focus on:

-

Receptor Identification: Isolating and characterizing the putative membrane receptor or channel that binds this compound in susceptible cultivars.

-

Genetic Basis of Resistance: Elucidating the genetic differences between susceptible and resistant cultivars that account for the presence or absence of the toxin's target site.

-

PCD Pathway Elucidation: Detailing the specific signaling molecules and pathways that link initial membrane damage to the execution of programmed cell death.

A deeper understanding of this mechanism holds significant potential for developing novel strategies to combat black spot disease and for advancing the broader field of molecular plant pathology.

References

- 1. Cellular Responses Required for Oxidative Stress Tolerance of the Necrotrophic Fungus Alternaria alternata, Causal Agent of Pear Black Spot - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alternaria host-specific (HSTs) toxins: An overview of chemical characterization, target sites, regulation and their toxic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alternaria Toxins: Potential Virulence Factors and Genes Related to Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

In-Depth Technical Guide: The Biological Activity of AK-Toxin II on Plant Plasma Membranes

For Researchers, Scientists, and Drug Development Professionals

Introduction

AK-Toxin II, a host-specific toxin produced by the Japanese pear pathotype of the fungus Alternaria alternata, is a key player in the development of black spot disease in susceptible pear cultivars.[1] Its primary target is the plant plasma membrane, where it initiates a cascade of events leading to rapid cell dysfunction and necrosis.[2][3] This technical guide provides a comprehensive overview of the biological activity of this compound at the plasma membrane, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Core Effects of this compound on the Plant Plasma Membrane

This compound exerts its phytotoxic effects through a multi-faceted attack on the integrity and function of the plant plasma membrane. The primary consequences of toxin exposure in susceptible plant cells include a rapid and significant efflux of potassium ions (K+), depolarization of the plasma membrane, and distinct ultrastructural changes such as membrane invagination.[1][2]

Quantitative Data on this compound Activity

The biological activity of this compound is highly concentration-dependent and specific to susceptible pear cultivars. The following table summarizes key quantitative data gathered from various studies.

| Parameter | Toxin | Concentration | Effect | Plant Species/Cultivar | Reference(s) |

| Veinal Necrosis | This compound | 100 nM | Induces characteristic veinal necrosis on leaves. | Susceptible Japanese Pear (e.g., 'Nijisseiki') | |

| Potassium (K+) Efflux | This compound | Not specified | Causes rapid loss of K+ from susceptible pear leaves. | Susceptible Japanese Pear | |

| Membrane Depolarization | AK-Toxins | Not specified | Irreversibly depolarizes the plasma membrane. | Susceptible genotypes | |

| Ineffective Concentration | This compound | 0.1 mM | No effect on leaves of resistant cultivars. | Resistant Japanese Pear (e.g., 'Chojuro') |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound on plant plasma membranes.

Measurement of Electrolyte Leakage (Potassium Efflux)

This protocol is adapted from established methods for measuring cell death via electrolyte leakage and can be specifically applied to assess the membrane-damaging effects of this compound on pear leaf tissue.

Objective: To quantify the efflux of ions (primarily K+) from pear leaf cells upon exposure to this compound as an indicator of plasma membrane damage.

Materials:

-

Fresh, young leaves from both susceptible and resistant pear cultivars.

-

This compound solution of known concentration.

-

Control buffer (e.g., MES-Ca2+ buffer, pH 6.0).

-

Deionized water.

-

Cork borer (e.g., 5-10 mm diameter).

-

12-well plates or similar containers.

-

Conductivity meter.

-

Shaker or orbital incubator.

Procedure:

-

Leaf Disc Preparation: Using a cork borer, carefully cut uniform leaf discs from healthy, turgid pear leaves, avoiding major veins.

-

Washing: Place the leaf discs in a beaker with deionized water and gently agitate for 30-60 minutes to remove any electrolytes released from the cut edges.

-

Toxin Incubation:

-

Transfer a set number of leaf discs (e.g., 5-10) into each well of a 12-well plate containing a defined volume of either the control buffer or the this compound solution at various concentrations.

-

Ensure the leaf discs are fully submerged.

-

-

Incubation: Incubate the plates on a shaker at a gentle speed (e.g., 50 rpm) at room temperature.

-

Conductivity Measurement:

-

At specified time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), measure the electrical conductivity of the solution in each well using a calibrated conductivity meter.

-

After the final time point, boil the leaf discs in their respective solutions for 15-20 minutes to induce maximum electrolyte leakage.

-

Allow the solutions to cool to room temperature and measure the final conductivity.

-

-

Data Analysis:

-

Express the electrolyte leakage at each time point as a percentage of the total conductivity (measured after boiling).

-

Plot the percentage of electrolyte leakage over time for each treatment.

-

Electrophysiological Measurement of Plasma Membrane Depolarization

The patch-clamp technique is a powerful tool to directly measure the changes in membrane potential and ion channel activity in response to this compound.

Objective: To characterize the effect of this compound on the plasma membrane potential and ion channel currents of individual pear protoplasts.

Materials:

-

Protoplasts isolated from susceptible and resistant pear leaf mesophyll cells.

-

Patch-clamp rig including a microscope, micromanipulators, amplifier, and data acquisition system.

-

Glass micropipettes.

-

Bath solution (extracellular) and pipette solution (intracellular) with appropriate ionic compositions.

-

This compound stock solution.

Procedure:

-

Protoplast Preparation: Isolate protoplasts from pear leaves using enzymatic digestion (e.g., with cellulase (B1617823) and pectinase).

-

Patch-Clamp Recording (Whole-Cell Configuration):

-

Place a suspension of protoplasts in a recording chamber on the microscope stage.

-

Using a micromanipulator, bring a glass micropipette filled with the pipette solution into contact with a single protoplast to form a high-resistance seal (giga-seal).

-

Rupture the membrane patch within the pipette tip to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

-

-

Membrane Potential Measurement:

-

In current-clamp mode, record the resting membrane potential of the protoplast.

-

Perfuse the bath solution with a solution containing this compound at the desired concentration.

-

Continuously monitor and record the changes in membrane potential over time.

-

-

Ion Channel Current Measurement:

-

In voltage-clamp mode, apply a series of voltage steps to elicit ion channel currents.

-

Record the baseline currents before and after the application of this compound to the bath solution.

-

Analyze the changes in current-voltage relationships to identify the specific ion channels affected by the toxin.

-